molecular formula C13H20N2 B8657673 1-Ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

1-Ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B8657673
M. Wt: 204.31 g/mol
InChI Key: TWDLVIQZWMJLSE-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

The mixture of 1-ethyl-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline (0.28 g) and Pd/C (0.060 g, 10% wt) in 10 ml of EtOAc was placed under H2 which was provided by a balloon and stirred at RT overnight. Then the mixture was filtered through Celite®, condensed, and the residue was purified by flash column chromatography (2% of EtOAc in CH2Cl2). The titled compound was obtained as a pink oil. MS (ES+): 204.8 (M+H)+. Calc'd for C11H16N—204.31.
Name
1-ethyl-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-])=O)[CH:11]=2)[C:6]([CH3:17])([CH3:16])[CH2:5][CH2:4]1)[CH3:2]>CCOC(C)=O.[Pd]>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:13])[CH:11]=2)[C:6]([CH3:16])([CH3:17])[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
1-ethyl-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline
Quantity
0.28 g
Type
reactant
Smiles
C(C)N1CCC(C2=CC=C(C=C12)[N+](=O)[O-])(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was provided by a balloon
FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered through Celite®, condensed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (2% of EtOAc in CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1CCC(C2=CC=C(C=C12)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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